1-{4-[bis(4-fluorophenyl)methyl]piperazino}-3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanone
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Overview
Description
- Next, react the intermediate with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
- This step introduces the pyrazole ring.
Ketone Formation
- Finally, oxidize the secondary amine to form the ketone group.
Industrial Production
The industrial production of this compound likely involves optimization of the synthetic route for efficiency and scalability.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps. One common approach is to start with a piperazine derivative and introduce the necessary substituents. Here’s a simplified synthetic route:
-
Formation of Piperazine Intermediate
- Begin with piperazine (a cyclic diamine).
- React it with 4-fluorobenzaldehyde to form the bis(4-fluorophenyl)methyl piperazine intermediate.
Chemical Reactions Analysis
Reactions
Oxidation: The conversion of the secondary amine to the ketone involves oxidation.
Substitution: Various substitutions occur during the synthesis.
Reduction: Reduction reactions may be involved in intermediate steps.
Common Reagents and Conditions
4-Fluorobenzaldehyde: Used in the initial reaction with piperazine.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Introduces the pyrazole ring.
Oxidizing Agents: Required for the amine-to-ketone conversion.
Major Products
The final product is the compound we’re discussing, with its unique combination of functional groups.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science or drug development.
Mechanism of Action
The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate this.
Properties
Molecular Formula |
C25H28F2N4O |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C25H28F2N4O/c1-17-23(18(2)29-28-17)11-12-24(32)30-13-15-31(16-14-30)25(19-3-7-21(26)8-4-19)20-5-9-22(27)10-6-20/h3-10,25H,11-16H2,1-2H3,(H,28,29) |
InChI Key |
KREQCQNCJNMLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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